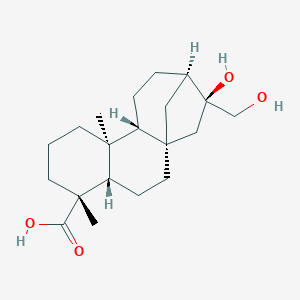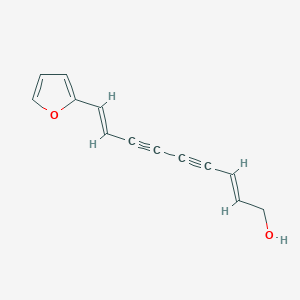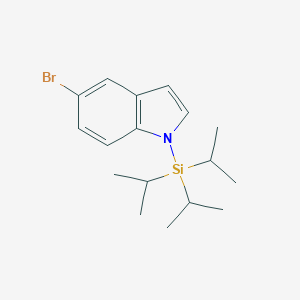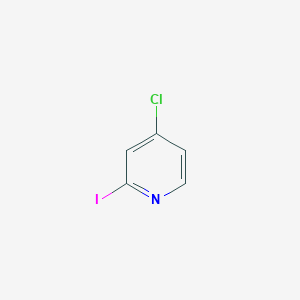
5,7,4'-Trihydroxy-8-methylflavanone
Übersicht
Beschreibung
5,7,4’-Trihydroxy-8-methylflavanone is a flavanone compound . It is also known as 8-Methyl-naringenine . This compound has been isolated from Qualea grandiflora .
Molecular Structure Analysis
The molecular formula of 5,7,4’-Trihydroxy-8-methylflavanone is C16H14O5 . The IUPAC name for this compound is 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methylchroman-4-one . The InChI code is 1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3 .
Physical And Chemical Properties Analysis
The molecular weight of 5,7,4’-Trihydroxy-8-methylflavanone is 286.28 g/mol . The XLogP3-AA value is 2.8, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 87 Ų .
Wissenschaftliche Forschungsanwendungen
Cancer Research
5,7,4’-Trihydroxy-8-methylflavanone: has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells. It is also known to inhibit angiogenesis and protein kinase, which are key processes in the development and progression of cancer .
Enzyme Inhibition
This compound has the ability to inhibit topoisomerase I-catalyzed DNA re-ligation, which is a critical step in DNA replication and cell division. This property makes it a potential candidate for the development of anti-cancer drugs .
Antioxidant Studies
Due to its flavonoid structure, 5,7,4’-Trihydroxy-8-methylflavanone is likely to possess antioxidant properties. Antioxidants are important in scientific research for their ability to neutralize free radicals and prevent oxidative stress-related damage.
Drug Discovery
The unique structure and properties of 5,7,4’-Trihydroxy-8-methylflavanone make it a valuable tool in drug discovery. Its bioactive potential can be harnessed for the synthesis of novel therapeutic agents.
Gap Junctional Intercellular Communication
This compound has been found to enhance gap junctional intercellular communication. Gap junctions play a crucial role in maintaining tissue homeostasis and are involved in various physiological processes .
Bioactive Compound Synthesis
5,7,4’-Trihydroxy-8-methylflavanone: can be used in the synthesis of bioactive compounds due to its reactive hydroxyl groups. These compounds can have various applications ranging from pharmaceuticals to nutraceuticals.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVYLXBMPRDZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Where has 5,7,4'-Trihydroxy-8-methylflavanone been identified in nature?
A1: 5,7,4'-Trihydroxy-8-methylflavanone has been isolated from the leaves of two different Rhododendron species: Rhododendron spiciferum [] and Rhododendron capitatum [].
Q2: What potential bioactivity has been observed for 5,7,4'-Trihydroxy-8-methylflavanone?
A2: While 5,7,4'-Trihydroxy-8-methylflavanone itself has not been extensively studied for bioactivity in the provided research, a related compound isolated from Rhododendron spiciferum, namely epicatechin-(2β→O→7,4β→8)-ent-epicatechin, demonstrated the ability to enhance the proliferation of spleen lymphocytes in mice, suggesting potential immunomodulatory activity []. Further research is needed to explore the specific bioactivities of 5,7,4'-Trihydroxy-8-methylflavanone.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)




![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)







